N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide
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Overview
Description
N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a useful research compound. Its molecular formula is C15H14ClF3N4O2S2 and its molecular weight is 438.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Evaluation
The compound's derivatives have been explored for their potential in antitumor applications. Research indicates that various N-substituted-2-amino-1,3,4-thiadiazoles exhibit promising antitumor and antioxidant activities. These compounds are synthesized through reactions involving amino-1,3,4-thiadiazole, which undergo various treatments to afford derivatives with significant cytotoxicity against cancer cell lines, underscoring their potential as cancer therapeutic agents (Hamama et al., 2013).
Anticancer Properties
Another study focused on the design of drug-like small molecules with anticancer properties. The research presented a cost-effective approach to synthesizing a novel non-condensed pyrazoline-bearing hybrid molecule, incorporating 1,3,4-thiadiazole and dichloroacetic acid moieties. This compound showed significant in vitro anticancer activity in the "60 lines screening" protocol, highlighting its potential as a therapeutic agent against cancer (Yushyn et al., 2022).
Antimicrobial Activities
Compounds derived from the thiadiazole class have also been investigated for their antimicrobial properties. Novel 6-AminoTriazolo-Thiadiazoles integrated with Benzofuran and Pyrazole Moieties were synthesized and exhibited promising antimicrobial activities against both Gram-positive and Gram-negative bacterial strains. This indicates the potential utility of such compounds in developing new antimicrobial agents (Idrees et al., 2019).
Surfactants with Antimicrobial Activities
Furthermore, the synthesis of surfactants from heterocyclic compounds incorporating the 1,3,4-thiadiazole moiety has been explored. These compounds demonstrated dyeing and antimicrobial activities, suggesting their application in various industries, including pharmaceuticals, due to their low toxicity and good biodegradability (Amine et al., 2012).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Thymidylate synthase . Thymidylate synthase is an essential enzyme for DNA synthesis, as it catalyzes the formation of deoxythymidine monophosphate (dTMP), a precursor of one of the building blocks of DNA .
Mode of Action
Given its target, it is likely that it inhibits thymidylate synthase, thereby disrupting dna synthesis and cell division .
Biochemical Pathways
The inhibition of Thymidylate synthase affects the DNA synthesis pathway . This can lead to cell cycle arrest and apoptosis, or programmed cell death .
Result of Action
The inhibition of Thymidylate synthase by this compound can lead to cell cycle arrest and apoptosis . This makes it a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N4O2S2/c1-2-3-11(24)21-13-22-23-14(27-13)26-7-12(25)20-10-6-8(15(17,18)19)4-5-9(10)16/h4-6H,2-3,7H2,1H3,(H,20,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIAIDKYKGUBKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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